Benzene, 1,1'-[3-bromo-1-(trifluoromethyl)propylidene]bis-
Overview
Description
Benzene, 1,1'-[3-bromo-1-(trifluoromethyl)propylidene]bis- is an organic compound characterized by the presence of bromine, trifluoromethyl, and phenyl groups. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1'-[3-bromo-1-(trifluoromethyl)propylidene]bis- typically involves multi-step organic reactions. One common method includes the bromination of 1,1,1-trifluoro-2-phenylbutane, followed by a Friedel-Crafts alkylation reaction with benzene. The reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride, and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1'-[3-bromo-1-(trifluoromethyl)propylidene]bis- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenyl groups can undergo oxidation to form corresponding phenols or quinones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the phenyl rings.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or thiourea in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted phenylbutanes.
Oxidation: Formation of phenols or quinones.
Reduction: Formation of dehalogenated or hydrogenated products.
Scientific Research Applications
Benzene, 1,1'-[3-bromo-1-(trifluoromethyl)propylidene]bis- is utilized in various fields of scientific research:
Chemistry: As a building block in organic synthesis and as a reagent in the study of reaction mechanisms.
Biology: In the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which Benzene, 1,1'-[3-bromo-1-(trifluoromethyl)propylidene]bis- exerts its effects depends on its application. In chemical reactions, the bromine and trifluoromethyl groups act as electron-withdrawing substituents, influencing the reactivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-1,1,1-trifluoro-2-phenylbutan-2-yl)benzene
- (4-Fluoro-1,1,1-trifluoro-2-phenylbutan-2-yl)benzene
- (4-Iodo-1,1,1-trifluoro-2-phenylbutan-2-yl)benzene
Uniqueness
Benzene, 1,1'-[3-bromo-1-(trifluoromethyl)propylidene]bis- is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The trifluoromethyl group also enhances the compound’s stability and lipophilicity, making it valuable in various applications where these properties are desired.
Properties
IUPAC Name |
(4-bromo-1,1,1-trifluoro-2-phenylbutan-2-yl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrF3/c17-12-11-15(16(18,19)20,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVYBVCCNZHWCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCBr)(C2=CC=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901197384 | |
Record name | 1,1′-[3-Bromo-1-(trifluoromethyl)propylidene]bis[benzene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901197384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1099598-12-5 | |
Record name | 1,1′-[3-Bromo-1-(trifluoromethyl)propylidene]bis[benzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1099598-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1′-[3-Bromo-1-(trifluoromethyl)propylidene]bis[benzene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901197384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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